3-Fluorophenylzinc bromide
Description
3-Fluorophenylzinc bromide is an organozinc reagent with the chemical formula C₆H₄FZnBr, where a fluorine atom is substituted at the meta position of the benzene ring. This compound is widely used in cross-coupling reactions (e.g., Negishi coupling) to introduce fluorinated aromatic groups into organic molecules. The meta-fluorine substituent influences electronic and steric properties, impacting reactivity and selectivity in synthesis .
Organozinc reagents like 3-fluorophenylzinc bromide are preferred for their stability and compatibility with diverse reaction conditions. They are typically synthesized via transmetallation from Grignard reagents or direct zinc insertion into aryl bromides.
Properties
IUPAC Name |
bromozinc(1+);fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGSSWBXSNKOEY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Fluorophenylzinc bromide can be prepared through various synthetic routes. One common method involves the reaction of 3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
C6H4BrF+Zn→C6H4BrFZn
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Fluorophenylzinc bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluorophenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile (such as an aryl halide) in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the aryl group from the zinc reagent to the electrophile, forming a new carbon-carbon bond . The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The aryl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Structural Isomers: 2-Fluorophenylzinc Bromide and 4-Fluorophenylzinc Bromide
The position of the fluorine substituent (ortho, meta, or para) significantly affects reactivity:
- Electronic Effects :
- Reactivity in Cross-Coupling :
Table 1: Comparison of Fluorophenylzinc Bromide Isomers
| Compound | Position of F | Molecular Weight | Reactivity (Relative) | Selectivity in Coupling |
|---|---|---|---|---|
| 2-Fluorophenylzinc Br | Ortho | 241.3 g/mol | Moderate | Lower due to steric hindrance |
| 3-Fluorophenylzinc Br | Meta | 241.3 g/mol | High | High regioselectivity |
| 4-Fluorophenylzinc Br | Para | 241.3 g/mol | Moderate | Moderate |
Halogen-Substituted Analogs: 3-Chloro-2-fluorobenzyl Bromide
- 3-Chloro-2-fluorobenzyl bromide (C₇H₅BrClF) differs in structure (benzyl bromide vs. Combined chloro-fluoro substitution complicates synthesis due to competing reactivity pathways .
Table 2: Halogen-Substituted Bromides
| Compound | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|
| 3-Fluorophenylzinc bromide | -F (meta) | 241.3 g/mol | Cross-coupling, drug synthesis |
| 3-Chloro-2-fluorobenzyl Br | -Cl (meta), -F (ortho) | 223.47 g/mol | Intermediate in agrochemicals |
Functional Group Variations: 3-Cyanobenzyl Bromide
- 3-Cyanobenzyl bromide (C₈H₆BrN) introduces a cyano group, which is strongly electron-withdrawing: Enhances electrophilicity at the benzyl carbon, favoring nucleophilic substitution. In contrast, 3-fluorophenylzinc bromide’s fluorine exerts milder effects, making it more versatile in metal-mediated reactions .
Biological Activity
3-Fluorophenylzinc bromide is an organozinc compound utilized primarily in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not as extensively documented as some other organometallic compounds, has garnered interest due to its potential applications in medicinal chemistry and materials science.
3-Fluorophenylzinc bromide is characterized by its ability to participate in nucleophilic substitution reactions. It is typically prepared by the reaction of 3-fluorophenyl lithium with zinc bromide, resulting in a stable reagent that can be used in various synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrFZn |
| Molar Mass | 227.4 g/mol |
| Solubility | Soluble in THF |
| Appearance | Colorless to pale yellow liquid |
The biological mechanisms of 3-fluorophenylzinc bromide are primarily linked to its reactivity as a nucleophile in various biological systems. Its ability to form covalent bonds with electrophilic centers in biomolecules can lead to modifications of proteins or nucleic acids, which may influence biological pathways.
Antimicrobial Properties
Recent studies have indicated that organozinc compounds, including 3-fluorophenylzinc bromide, exhibit antimicrobial activity. This is hypothesized to be due to their ability to disrupt cellular membranes or interfere with metabolic processes.
- Case Study : A study published in PMC demonstrated that arylzinc compounds could inhibit bacterial growth by targeting the cell wall synthesis pathways. The specific efficacy of 3-fluorophenylzinc bromide was not detailed but suggests potential for further exploration in antimicrobial applications .
Anticancer Activity
Organozinc compounds have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
- Research Findings : In a comparative study, various arylzinc reagents were tested for their cytotoxic effects on cancer cell lines. The findings indicated that some derivatives exhibited significant inhibition of cell proliferation, suggesting that 3-fluorophenylzinc bromide may possess similar properties .
Synthesis and Applications
The synthesis of 3-fluorophenylzinc bromide typically involves the transmetalation reaction between 3-fluorophenyl lithium and zinc bromide. This method allows for the generation of the organozinc reagent under controlled conditions, ensuring high purity and reactivity.
Applications in Organic Synthesis
- Cross-Coupling Reactions : Used extensively in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
- Pharmaceutical Development : Potential applications in synthesizing biologically active molecules due to its unique reactivity profile.
Q & A
Q. What are the standard synthesis protocols for preparing 3-Fluorophenylzinc bromide, and what factors influence its stability during preparation?
- Methodological Answer : 3-Fluorophenylzinc bromide is typically synthesized via transmetallation reactions. A common approach involves reacting 3-fluorophenylmagnesium bromide with zinc salts (e.g., ZnBr₂) in anhydrous tetrahydrofuran (THF) under inert atmospheres. Critical factors include:
- Temperature control : Exothermic reactions must be managed to prevent decomposition.
- Solvent purity : Trace moisture or oxygen can lead to side reactions (e.g., hydrolysis or oxidation).
- Stoichiometry : Excess zinc salts improve yield by minimizing residual magnesium species .
- Stability is enhanced by storing the reagent at low temperatures (-20°C) in rigorously dried solvents .
Q. What safety precautions are essential when handling 3-Fluorophenylzinc bromide in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile bromides or organic solvents.
- Moisture exclusion : Work under argon/nitrogen to prevent violent reactions with water.
- Fire safety : Avoid open flames or sparks due to flammable solvents (e.g., THF) .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with dry sand or specialized absorbents .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, solvent, pH) modulate the reactivity of 3-Fluorophenylzinc bromide in cross-coupling reactions?
- Methodological Answer :
- Temperature : Higher temperatures (40–60°C) accelerate transmetallation but risk decomposition. Lower temperatures (0–25°C) favor selectivity in Pd-catalyzed couplings (e.g., Negishi reactions) .
- Solvent effects : Polar aprotic solvents (THF, DMF) stabilize the organozinc species, while ethers enhance nucleophilicity.
- pH control : Neutral to slightly basic conditions minimize acid-induced side reactions (e.g., proto-demetalation) .
- Additives : Catalytic LiCl improves solubility and reactivity by forming Li[ZnRCl] complexes .
Q. What analytical techniques are most effective for quantifying bromide byproducts in reactions involving 3-Fluorophenylzinc bromide?
- Methodological Answer :
- Capillary electrophoresis (CE) : Optimized with UV detection and multivariate experimental design to resolve chloride/bromide peaks. Buffer co-ions (e.g., borate) enhance separation efficiency .
- Ion chromatography (IC) : Suppressed conductivity detection provides ppm-level sensitivity for bromide ions.
- Mass spectrometry (MS) : High-resolution MS coupled with liquid chromatography (LC-MS) identifies organobromide impurities in complex matrices .
Q. How does the fluorine substituent in 3-Fluorophenylzinc bromide influence its reactivity compared to non-fluorinated arylzinc analogs?
- Methodological Answer :
- Electron-withdrawing effect : The meta-fluorine group reduces electron density on the aromatic ring, lowering nucleophilicity but enhancing stability toward oxidation.
- Steric effects : Minimal steric hindrance allows efficient transmetallation in cross-coupling reactions.
- Comparative studies : Fluorinated arylzinc reagents exhibit slower reaction kinetics than phenylzinc bromide but higher selectivity in forming biaryl products .
Q. What are the advantages of using 3-Fluorophenylzinc bromide over Grignard reagents (e.g., 3-Fluorophenylmagnesium bromide) in stereoselective synthesis?
- Methodological Answer :
- Compatibility with functional groups : Organozinc reagents tolerate esters, nitriles, and ketones, unlike Grignard reagents, which require strictly anhydrous conditions.
- Stability : Zinc species are less pyrophoric and more storage-stable.
- Catalytic efficiency : Pd/Ni catalysts achieve higher turnover numbers (TONs) with zinc reagents due to milder reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
